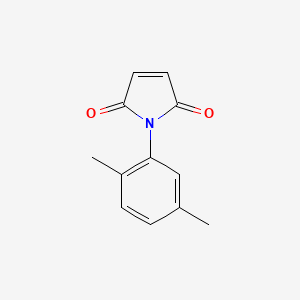![molecular formula C9H8FN3S2 B1298764 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 6080-36-0](/img/structure/B1298764.png)
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a useful research compound. Its molecular formula is C9H8FN3S2 and its molecular weight is 241.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones through a one-pot synthesis involving 5-ethylsulfanyl-[1,3,4]thiadiazol-2-ylamine has shown moderate to good yields. This method provides a streamlined approach to creating novel compounds with potential biological activities (Ehsanfar, Mosslemin, & Hassanabadi, 2020).
Crystal Structure Analysis
- Studies on the crystalline structure of compounds containing the 1,3,4-thiadiazole moiety, including 5-benzylsulfany-2-amino-1,3,4-thiadiazole, have provided insights into their orthorhombic and monoclinic structures. These analyses contribute to understanding the intra- and intermolecular interactions crucial for designing compounds with desired physical and chemical properties (Shen et al., 2005).
Antimicrobial Activity
- Research into sulfide and sulfone derivatives of thiadiazole compounds has demonstrated their potential antimicrobial activities. These studies are foundational for developing new antimicrobial agents that could address the need for novel treatments against resistant bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Photodynamic Therapy
- The development of new zinc phthalocyanine compounds substituted with thiadiazole derivatives has shown significant promise for photodynamic therapy applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Antibacterial Studies
- The synthesis of 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and related compounds has extended the range of derivatives with nitrogen-containing heterocyclic systems. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Sych et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVACIKPBPMOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976275 |
Source


|
| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6080-36-0 |
Source


|
| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)





![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

